5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid
Overview
Description
5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzenoids. It is a derivative of benzoic acid, which is characterized by a benzene ring core carrying a carboxylic acid substituent . The compound is also known by several other names such as 5-chlorosulfonyl-2-fluorobenzoic acid, 2-fluoro-5-chlorosulfonyl benzoic acid, and 5-chlorosulphonyl-2-fluorobenzoic acid .
Synthesis Analysis
The synthesis of similar compounds involves the use of sodium 3,5-dicarboxybenzene sulfonic acid and phosphorus pentachloride in a ratio of 1:3-6 to perform chlorination reaction . The reaction is followed by washing, extraction by ether, distillation, and drying to obtain the product .Molecular Structure Analysis
The molecular formula of this compound is C7H4ClFO4S . The molecular weight of the compound is 238.62 g/mol . The structure of the compound can be represented as OC(=O)c1cc(ccc1F)S(Cl)(=O)=O .Chemical Reactions Analysis
The chemical reactions involving similar compounds like chlorosulfonyl isocyanate consist of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O). Because of its resulting electrophilicity, the use of these compounds in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 111.0°C to 113.0°C, and it appears as a white crystalline powder .Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research involving similar compounds like sildenafil sulfonyl esters have proved to be beneficial for the pharmaceutical industry in view of the regulatory importance of potential genotoxic impurities in the active pharmaceutical ingredient . A detailed study of various impurities in sildenafil was conducted .
Properties
IUPAC Name |
5-chlorosulfonyl-3-fluoro-2-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO5S/c1-15-7-5(8(11)12)2-4(3-6(7)10)16(9,13)14/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRCVLRZHKVNNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234806 | |
Record name | 5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-82-1 | |
Record name | 5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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